N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine
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Overview
Description
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine is a compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to give the corresponding hydrazide, which is further coupled with amino acid ester hydrochloride and/or amines to produce several monopeptides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl chloroacetate, hydrazine, amino acid ester hydrochloride, and various amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various monopeptides and dipeptides, which have been shown to exhibit significant biological activities .
Scientific Research Applications
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various phthalazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit EGFR, leading to apoptosis in cancer cells. The compound’s binding disposition towards EGFR protein has been highlighted in molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazine derivatives such as:
- 4-benzyl-1-oxophthalazin-2-yl methyl acetate
- 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-2-(3,5-diamino-1H-pyrazol-1-yl)-2-oxoethyl)acetamide
Uniqueness
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine is unique due to its specific structure and the significant biological activities it exhibits. Its potential as a selective anti-breast cancer agent through EGFR-mediated apoptosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H13N3O4 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H13N3O4/c17-11(14-6-5-12(18)19)8-16-13(20)10-4-2-1-3-9(10)7-15-16/h1-4,7H,5-6,8H2,(H,14,17)(H,18,19) |
InChI Key |
MDTOBHRDCXJGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
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